(3-FLUOROPHENYL)[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]METHANONE
Description
The compound "(3-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone" features a methanone core linked to two distinct moieties: a 3-fluorophenyl group and a piperazine ring substituted with a 4-hydroxy-3,5-dimethoxybenzyl group. This structure combines aromatic fluorination with a polar heterocyclic system (piperazine) and a benzyl-derived substituent containing hydroxyl and methoxy groups. The piperazine ring is a common pharmacophore in medicinal chemistry, often contributing to bioavailability and CNS activity .
Properties
IUPAC Name |
(3-fluorophenyl)-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4/c1-26-17-10-14(11-18(27-2)19(17)24)13-22-6-8-23(9-7-22)20(25)15-4-3-5-16(21)12-15/h3-5,10-12,24H,6-9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGIWEMJTJSPOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-FLUOROPHENYL)[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 4-hydroxy-3,5-dimethoxybenzyl chloride under basic conditions to form the piperazino derivative.
Coupling with Fluorophenyl Group: The piperazino derivative is then coupled with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(3-FLUOROPHENYL)[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
(3-FLUOROPHENYL)[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]METHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties such as UV absorption or antioxidant activity.
Mechanism of Action
The mechanism of action of (3-FLUOROPHENYL)[4-(4-HYDROXY-3,5-DIMETHOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of aryl piperazinyl methanones and benzyl-substituted heterocycles. Below is a detailed comparison with structurally or functionally analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects: Fluorine: The 3-fluorophenyl group in the target compound distinguishes it from non-fluorinated analogs (e.g., benzofuran-based methanones in ). Fluorination typically enhances lipophilicity and binding affinity to hydrophobic pockets in biological targets. Hydroxy/Methoxy Groups: The 4-hydroxy-3,5-dimethoxybenzyl moiety is shared with compounds in and . These groups improve water solubility (via hydroxyl) while methoxy groups may stabilize against oxidation .
Core Heterocycles :
- Piperazine vs. Benzofuran/Pyrimidine : Piperazine-containing compounds (like the target) are often associated with CNS activity due to their ability to cross the blood-brain barrier. In contrast, benzofuran or pyrimidine cores (e.g., and ) may target peripheral receptors or enzymes .
Pharmacological Implications: The triazole-thione derivative () exhibits antioxidant activity, which is absent in methanone-based analogs. Iodinated benzofuran methanones () may face challenges in metabolic stability due to the heavy iodine atoms, whereas the target compound’s fluorine and methoxy groups likely improve pharmacokinetics.
Biological Activity
The compound (3-fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone is a synthetic derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevance to therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a fluorophenyl group and a dimethoxybenzyl moiety. Its molecular structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 334.38 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that compounds similar to This compound may exhibit biological activities through various mechanisms, including:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as tyrosinase, which is crucial in melanin biosynthesis. Compounds that inhibit this enzyme can have applications in treating hyperpigmentation disorders .
- Antioxidant Properties : The presence of hydroxyl and methoxy groups suggests potential antioxidant activity, which can protect cells from oxidative stress .
Antioxidant Activity
A study evaluating the antioxidant properties of related compounds found that they exhibited significant free radical scavenging activity. This suggests that the target compound may also possess similar properties, contributing to its therapeutic potential against oxidative stress-related diseases .
Cytotoxicity and Anti-Melanogenic Effects
In vitro assays conducted on related derivatives demonstrated low cytotoxicity in MTT assays while effectively inhibiting tyrosinase activity. This dual action highlights the potential of these compounds in cosmetic applications aimed at skin lightening without harmful effects on cell viability .
Case Studies
-
Case Study on Tyrosinase Inhibition :
- Objective : To evaluate the inhibitory effects of piperazine derivatives on tyrosinase.
- Method : Various derivatives were synthesized and tested against tyrosinase extracted from Agaricus bisporus.
- Results : The most promising derivatives showed significant inhibition of tyrosinase activity with minimal cytotoxicity, indicating their potential use in treating skin pigmentation disorders .
- Antioxidant Evaluation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
